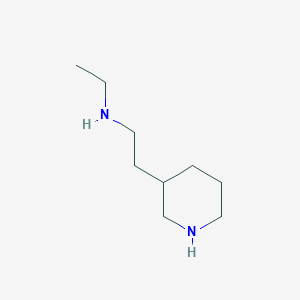

N-ethyl-2-(piperidin-3-yl)ethanamine

Description

Properties

IUPAC Name |

N-ethyl-2-piperidin-3-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-10-7-5-9-4-3-6-11-8-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGRJOUHYZULDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Three-Step Synthetic Sequence from Piperidine and α,β-Unsaturated Compounds

A robust and economical approach reported involves a three-step sequence starting from piperidine and α,β-unsaturated compounds such as ethyl acrylate. The process includes:

- Step 1: Michael Addition

Piperidine reacts with ethyl acrylate in water with FeCl3·6H2O catalyst at room temperature for 12 hours to yield 3-piperidinopropionic acid ethyl ester with a high yield (~96%). - Step 2: Hydrazinolysis

The ester is treated with hydrazine hydrate in ethanol, refluxed for 5 hours, yielding 3-(piperidin-1-yl)propanehydrazide (~95% yield). - Step 3: Ring Closure and Amination

The hydrazide undergoes acid treatment (hydrochloric acid) in water to afford N-(2-aminoethyl)piperidine, which corresponds to the target compound or its close analogs, with overall yields around 45–75% depending on conditions and substrates.

This sequence is versatile for synthesizing various N-substituted ethylenediamine derivatives, including N-ethyl-2-(piperidin-3-yl)ethanamine analogs. The process is well-documented with isolated yields for each step, demonstrating scalability and efficiency.

Table 1: Summary of Three-Step Synthesis Yields for Representative Amines

| Entry | Amine Substrate | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Total Yield (%) |

|---|---|---|---|---|---|

| a | Piperidine (N-H) | 95 | 95 | 83 | 75 |

| b | Other substituted amines | 72–92 | 90–95 | 70–83 | 45–62 |

Note: The exact yield for this compound is within this range depending on specific reaction conditions.

Nucleophilic Substitution and Reduction Routes

Another approach involves nucleophilic substitution on nitro-quinolone or ester derivatives using 2-aminoethylpiperidine, followed by reduction and hydrolysis steps to yield the target amine compound. Key steps include:

- Reaction of nitro derivatives with 2-aminoethylpiperidine in dry solvents (DMF or DMSO) with triethylamine as base.

- Catalytic hydrogenation (e.g., RANEY® nickel catalyst) to reduce nitro groups to amino groups.

- Hydrolysis under acidic or basic conditions to liberate the free amine.

This method is applicable for synthesizing various amino-substituted piperidine derivatives and related compounds, offering good control over substitution patterns and functional group transformations.

Purification and Crystallization Techniques

Purification of intermediates and final products is critical for achieving high purity this compound. Techniques include:

- Crystallization in Alcohol-Water Mixtures

Mixtures of ethanol and water (typically 80:20 to 85:15 vol/vol) are effective solvents for crystallizing amine intermediates, achieving purities with impurities reduced to below 0.07%. - Extraction-Adsorption Method

Dissolving crude product in an organic solvent immiscible with water, followed by vigorous stirring with water, separates polar impurities into the aqueous phase. Subsequent adsorption on silica gel removes secondary amine impurities. - Filtration and Recrystallization

After adsorption, filtration and evaporation yield purified product suitable for pharmaceutical use.

These purification steps are essential for preparing high-purity intermediates that can be further transformed into active pharmaceutical ingredients or research compounds.

Comprehensive Data Tables

Table 2: Representative Reaction Conditions and Yields for Preparation of N-Substituted Ethylenediamines

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Piperidine + Ethyl acrylate, FeCl3 catalyst, H2O, rt, 12 h | 96 | Michael addition |

| 2 | Hydrazine hydrate, EtOH, reflux 5 h | 95 | Hydrazinolysis |

| 3 | HCl, H2O, reflux | 75 | Ring closure and amination |

Table 3: Purification Outcomes for this compound Intermediates

| Solvent System | Impurity Level (%) | Yield (%) | Comments |

|---|---|---|---|

| Ethanol:Water (85:15) | 0.06 - 0.07 | ~50 | Crystallization |

| Organic solvent + Water + Silica Gel | <0.07 | N/A | Extraction-adsorption purification |

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(piperidin-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, diethyl ether as solvent.

Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: this compound derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-(piperidin-3-yl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-ethyl-2-(piperidin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Ethanamines with Aromatic Moieties

25X-NBOMe Series

- Examples : 25I-NBOMe, 25B-NBOMe, 25C-NBOMe .

- Key Structural Differences: NBOMe derivatives feature a 2,5-dimethoxy-substituted phenyl ring attached to the ethanamine backbone, with a methoxybenzyl group at the nitrogen. Activity: These compounds are potent serotonin 5-HT₂A receptor agonists, with hallucinogenic effects. Their toxicity is linked to excessive receptor activation .

- Contrast with Target Compound :

- N-Ethyl-2-(piperidin-3-yl)ethanamine lacks the dimethoxy-phenyl group, suggesting divergent receptor affinities and reduced psychedelic activity.

Tryptamine Derivatives

- Examples : 2-(5-ethyl-1H-indol-3-yl)ethanamine hydrochloride (Compound 2) .

- Key Structural Differences :

- Tryptamines incorporate an indole ring system, enhancing interactions with serotonin and HSP90 receptors.

- Activity : Anti-plasmodial and HSP90 inhibitory activity via hydrogen bonding to residues like GLU527 and TYR604 .

- Contrast : The piperidine ring in the target compound may favor interactions with sigma or adrenergic receptors rather than HSP90.

Piperidine/Piperazine-Based Analogs

2-(Piperazin-1-yl)ethanamine Derivatives

- Examples : LP, 2HP, DHP .

- Key Structural Differences: These compounds feature a piperazine ring instead of piperidine, with ketoimino or phenolic substituents.

- Contrast : The absence of a piperazine ring in the target compound may reduce metal-binding capacity but enhance lipophilicity.

N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine

- Molecular Formula : C₁₀H₂₂N₂O .

- Key Structural Differences :

- A pyrrolidine ring replaces piperidine, with a methoxymethyl substituent.

- Activity: Not explicitly stated, but pyrrolidine derivatives often exhibit anticholinergic or antiviral properties.

- Contrast : The smaller pyrrolidine ring may alter steric hindrance and receptor selectivity compared to piperidine.

Benzimidazole and Furoxan Derivatives

N-Desethyl Isotonitazene

- Structure : N-Ethyl-2-[2-[(4-isopropoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine .

- Activity : A potent opioid agonist linked to the benzimidazole core.

- Contrast : The target compound lacks the benzimidazole moiety, likely eliminating opioid receptor activity.

N-Ethyl-2-((3-phenylsulfonyl)furoxan-4-yl)oxy)ethanamine

- Key Feature: Contains a nitric oxide (NO)-releasing furoxan group .

- Activity: NO donors like this compound enhance intestinal permeability and drug absorption .

Data Table: Comparative Overview of Key Compounds

Key Research Findings and Implications

Structural Determinants of Activity: The presence of aromatic rings (e.g., indole in tryptamines, dimethoxyphenyl in NBOMes) is critical for receptor-specific effects. The target compound’s piperidine-ethylamine backbone may instead favor interactions with sigma-1 receptors or monoamine transporters .

Toxicity Considerations :

- NBOMe derivatives exhibit high toxicity due to excessive 5-HT₂A activation . In contrast, the target compound’s simpler structure may reduce off-target effects.

Drug Design Opportunities: Hybridizing the piperidine-ethylamine core with functional groups (e.g., furoxan for NO release or benzimidazole for opioid activity ) could yield novel therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.